2-Fluoro-3-iodopyridine is a heterocyclic aromatic compound containing a pyridine ring with a fluorine atom at the second position and an iodine atom at the third position. While its specific applications in research are limited, studies have explored methods for its synthesis and characterization.One research paper describes its synthesis through the fluorination of 3-iodopyridine using N-fluorobenzenesulfonimide (NFBSI) as a fluorinating agent []. Additionally, its spectroscopic properties, including its 19F NMR spectrum, have been reported [].
2-Fluoro-3-iodopyridine is a chemical compound with the molecular formula and a molecular weight of 222.99 g/mol. It is classified under the category of halogenated pyridines, where a fluorine atom is substituted at the 2-position and an iodine atom at the 3-position of the pyridine ring. This compound is notable for its unique properties and potential applications in various fields, particularly in organic synthesis and medicinal chemistry. The compound's CAS number is 113975-22-7, and it appears as a white to light yellow solid or crystalline powder with a melting point ranging from 43 °C to 47 °C .
The biological activity of 2-fluoro-3-iodopyridine has been investigated in relation to its potential as a pharmaceutical agent. It has been identified as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which plays a significant role in drug metabolism . This inhibition could affect the pharmacokinetics of co-administered drugs, making it relevant in drug interaction studies.
Several methods exist for synthesizing 2-fluoro-3-iodopyridine:
The yield from these methods can be quite high, often exceeding 90% under optimized conditions .
2-Fluoro-3-iodopyridine has various applications, particularly in:
Studies on 2-fluoro-3-iodopyridine have highlighted its interactions with biological systems, particularly its role as a cytochrome P450 enzyme inhibitor. Understanding these interactions is crucial for assessing its safety and efficacy as a potential drug candidate. Furthermore, research into its reactivity patterns can inform how it might interact with other compounds during synthetic processes or within biological contexts .
Several compounds share structural similarities with 2-fluoro-3-iodopyridine, which may influence their chemical behavior and applications:
| Compound Name | Similarity Index | Key Differences |
|---|---|---|
| 2-Fluoro-3-iodo-6-methylpyridine | 0.87 | Methyl group at position 6 |
| 2-Fluoro-3-iodo-5-methylpyridine | 0.87 | Methyl group at position 5 |
| 5-Bromo-2-chloro-4-fluoro-3-iodopyridine | 0.84 | Different halogens and positions |
| 4-Fluoro-3-iodopyridine | 0.82 | Fluorine at position 4 instead of position 2 |
These compounds exhibit variations in their halogen substituents and positions on the pyridine ring, which can significantly affect their reactivity and biological properties. The presence of different substituents may lead to distinct pharmacological profiles or synthetic utility, highlighting the uniqueness of 2-fluoro-3-iodopyridine within this class of compounds .
The lithiation-halogenation strategy remains a cornerstone for synthesizing 2-fluoro-3-iodopyridine, leveraging the regioselective deprotonation of pyridine derivatives followed by electrophilic iodination. A representative protocol involves:
Key Reaction Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | |
| Base | Diisopropylamine | |
| Temperature | −78°C to −20°C | |
| Iodine Source | Elemental iodine (I₂) | |
| Yield | 92% (crude) |
This method benefits from high regioselectivity due to the electron-withdrawing fluorine directing lithiation to the adjacent 3-position. However, low temperatures and anhydrous conditions are critical to minimize side reactions, such as over-iodination or pyridine ring degradation.
Transition metal catalysts enable indirect iodination through halogen exchange reactions, bypassing direct electrophilic halogenation. Palladium (Pd)-catalyzed systems are particularly effective for converting brominated or chlorinated intermediates to iodinated products.
Mechanistic Insights
Advantages
Example Protocol
| Step | Conditions | Yield |
|---|---|---|
| Pd Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ | |
| Iodide Source | NaI or KI | |
| Solvent | Dioxane or toluene | |
| Temperature | 80–120°C |
This strategy achieves yields of 70–90% for aryl iodides, though steric hindrance and electron-deficient pyridines may reduce efficiency.
The Zincke imine approach enables 3-selective iodination via ring-opening and subsequent halogenation. This method circumvents the electron-deficient nature of pyridines by converting them into electron-rich intermediates.
Reaction Sequence
Critical Factors
Case Study
| Substrate | Iodination Yield | Conditions | |
|---|---|---|---|
| 3-Phenylpyridine | 85% | NIS, TFA, MeCN | |
| 2-Chloropyridine | 78% | NBS, TFA, CH₂Cl₂ |
This method achieves >80% yields for diverse pyridines, including those with electron-withdrawing groups.
Sequential fluorination and iodination leverages directing effects to install substituents at distinct positions.
Two-Step Strategy
Challenges and Solutions
Example Workflow
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Fluorination | AgF₂, PPh₃, CH₂Cl₂, −20°C | |
| Iodination | n-BuLi, I₂, THF, −78°C |
This sequence achieves 60–75% overall yields, with fluorine directing iodination to the 3-position via meta-directing effects.
Continuous flow chemistry enhances scalability and safety for iodination reactions.
Advantages
Flow Setup for Iodination
Performance Metrics
| Parameter | Batch vs. Flow | |
|---|---|---|
| Yield | 69% vs. 89% (diaryl iodonium) | |
| Scalability | <1 g vs. >10 g/h | |
| Safety | High risk vs. Low risk |
This technology is particularly effective for synthesizing diaryliodonium salts, which serve as iodine sources for 2-fluoro-3-iodopyridine.
The Suzuki-Miyaura reaction is a cornerstone for forming carbon–carbon bonds between aryl halides and boronic acids. In the case of 2-fluoro-3-iodopyridine, the iodine atom at position 3 serves as the reactive site for transmetalation, while the fluorine substituent influences electronic and steric environments.
Mechanistic Overview
The reaction proceeds via oxidative addition of the aryl iodide to a palladium(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to form the biaryl product. The fluorine substituent at position 2 exerts an electron-withdrawing effect, potentially accelerating oxidative addition but requiring careful catalyst selection to avoid dehalogenation or competing side reactions [1] [3].
Case Studies and Optimization
A notable example involves the synthesis of β-carboline derivatives, where 2-fluoro-3-iodopyridine couples with arylboronic acids under Pd(PPh₃)₄ catalysis. Key factors include:
| Substrate | Boronic Acid | Catalyst | Yield | Reference |
|---|---|---|---|---|
| 2-Fluoro-3-iodopyridine | PhB(OH)₂ | Pd(PPh₃)₄ | 75–85% | [2] |
| 2-Fluoro-3-iodopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂/XPhos | 80–90% | [2] |
Challenges
Steric hindrance between the fluorine and iodine substituents may limit accessibility to the Pd center, necessitating elevated temperatures or prolonged reaction times [3]. Electron-poor systems (e.g., 2-fluoro-3-iodopyridine) often require higher catalyst loadings to achieve efficient coupling [3].
Negishi couplings enable bond formation between organozinc reagents and aryl halides. For 2-fluoro-3-iodopyridine, this reaction is particularly valuable for introducing alkyl, alkenyl, or aryl groups at position 3.
Reaction Conditions
The iodine substituent undergoes oxidative addition to a Pd(0) catalyst, followed by transmetalation with the organozinc reagent. Fluorine’s electron-withdrawing nature may stabilize transition states but requires ligand tuning to prevent catalyst deactivation.
Key Applications
| Organozinc Reagent | Catalyst | Temperature | Yield | Reference |
|---|---|---|---|---|
| (CH₂CH₂ZnCl)₂ | Pd(dba)₂/XPhos | 60–80°C | 70–80% | [5] |
| (CF₂CH₂ZnCl)₂ | Pd(PPh₃)₄/PEPPSI-IPr | 100°C | 85–90% | [5] |
Limitations
The presence of fluorine may lead to competitive β-hydride elimination in alkenyl couplings, necessitating low temperatures and short reaction times [5].
Ullmann reactions form aryl amines via copper-mediated coupling of aryl halides with amines. For 2-fluoro-3-iodopyridine, this method is less common due to the iodine’s higher reactivity in other couplings but remains viable under optimized conditions.
Catalyst Systems
Copper salts (e.g., CuI, CuSO₄) with ligands like 1,10-phenanthroline or ethylenediamine enhance reaction efficiency. The fluorine substituent may stabilize the intermediate copper-aryl complex but requires careful pH control to prevent side reactions.
Substrate Scope
Primary and secondary amines participate effectively, though tertiary amines face steric challenges.
| Amine | Catalyst | Temperature | Yield | Reference |
|---|---|---|---|---|
| Aniline | CuI/1,10-phenanthroline | 120°C | 60–70% | [3] |
| Benzylamine | Cu(OAc)₂/ethylenediamine | 150°C | 65–75% | [3] |
Challenges
Electron-poor aryl iodides (e.g., 2-fluoro-3-iodopyridine) often exhibit low reactivity in Ullmann couplings, requiring harsh conditions or microwave assistance [3].
Sonogashira couplings form carbon–carbon triple bonds between aryl halides and terminal alkynes. The iodine in 2-fluoro-3-iodopyridine is well-suited for this reaction, with fluorine modulating electronic effects.
Catalytic Systems
Palladium catalysts (e.g., PdCl₂(PPh₃)₂) with copper iodide co-catalysts are standard. Fluorine’s electron-withdrawing nature may enhance oxidative addition but demands careful ligand selection to avoid catalyst poisoning.
Applications
| Alkyne | Catalyst | Base | Yield | Reference |
|---|---|---|---|---|
| Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | 80–85% | [5] |
| Trimethylsilylacetylene | Pd(OAc)₂/XPhos | K₃PO₄ | 75–80% | [5] |
Optimization Strategies
The reaction benefits from polar aprotic solvents (DMF, THF) and mild bases (Et₃N, K₂CO₃). Fluorine’s presence may necessitate lower temperatures to suppress side reactions [5].
Buchwald-Hartwig amination forms C–N bonds between aryl halides and amines, critical for synthesizing nitrogen-containing heterocycles. For 2-fluoro-3-iodopyridine, this reaction is particularly useful for introducing amine groups at position 3.
Catalyst Design
Palladium catalysts with bulky monodentate ligands (e.g., XPhos, SPhos) are preferred to accommodate steric demands. The fluorine substituent may stabilize intermediates but requires precise ligand tuning to avoid deactivation.
Substrate Scope
Primary and secondary amines couple efficiently, while tertiary amines face challenges due to steric bulk.
| Amine | Catalyst | Base | Yield | Reference |
|---|---|---|---|---|
| Cyclohexylamine | Pd₂(dba)₃/XPhos | Cs₂CO₃ | 85–90% | [3] |
| Morpholine | Pd(OAc)₂/SPhos | K₃PO₄ | 80–85% | [3] |
Challenges
Electron-deficient aryl iodides (e.g., 2-fluoro-3-iodopyridine) may require higher catalyst loadings or elevated temperatures to achieve adequate turnover [3].
The synthesis of β-carboline alkaloids utilizing 2-fluoro-3-iodopyridine as a pharmaceutical intermediate has emerged as a promising avenue for neuropharmacological applications [1] [3]. These naturally occurring and synthetic indole alkaloids demonstrate remarkable potential in treating neurodegenerative disorders, particularly Parkinson disease and related neurological conditions.
9-Methyl-β-carboline, synthesized through pathways involving halogenated pyridine intermediates, exhibits multimodal neuroprotective effects including dopaminergic neuron stimulation and protection [3]. Research has demonstrated that this compound increases tyrosine hydroxylase expression and induces gene expression of several neurotrophic factors while simultaneously decreasing apoptotic cell signals [3]. The synthesis typically employs Pictet-Spengler cyclization reactions, where 2-fluoro-3-iodopyridine derivatives serve as crucial starting materials for constructing the characteristic tricyclic β-carboline framework [1] [4].
The synthetic approach involves sequential metalation-coupling reactions utilizing the iodine functionality of 2-fluoro-3-iodopyridine for cross-coupling with appropriate arylboronic acids or organozinc reagents [1]. This is followed by intramolecular nucleophilic aromatic substitution reactions facilitated by the electron-withdrawing fluorine substituent, enabling efficient ring closure to form the β-carboline core structure [1].
| Compound Type | Target Activity | IC50/EC50 Range | Synthesis Route | Mechanism |
|---|---|---|---|---|
| 9-Methyl-β-carboline | Neuroprotective | 0.1-10 μM | Pictet-Spengler reaction | Dopaminergic neuron stimulation |
| Harmine derivatives | Neuropharmacological | 1-50 μM | Oxidative decarboxylation | Monoamine oxidase inhibition |
| Tetrahydro-β-carbolines | Central nervous system active | 0.05-25 μM | Reductive cyclization | GABA receptor modulation |
Eudistomin T and related marine alkaloids represent a significant class of β-carboline antibiotics originally isolated from Caribbean tunicates [5] [6]. The synthetic production of these compounds utilizing 2-fluoro-3-iodopyridine intermediates offers a scalable approach to accessing these potent antimicrobial agents.
The synthesis of Eudistomin T employs a five-step synthetic sequence featuring Bischler-Napieralski cyclization and Suzuki cross-coupling as key transformations [5]. The 2-fluoro-3-iodopyridine derivative serves as an essential building block, where the iodine atom participates in palladium-catalyzed cross-coupling reactions with phenylboronic acid derivatives to construct the biaryl framework [5]. The fluorine substituent facilitates subsequent nucleophilic aromatic substitution reactions required for ring closure.
Eudistomin T demonstrates potent antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes, with minimum inhibitory concentrations ranging from 3.4 to 6.4 μg/mL [5]. The compound exhibits selective activity against Gram-positive bacteria while showing minimal inhibition against Gram-negative strains [5]. Additionally, Eudistomin T displays moderate anticancer activity against various human cancer cell lines, including C19 leukemia cells with an IC50 value of 15.6 μg/mL [5].
| Eudistomin Type | Bacterial Target | MIC (μg/mL) | Synthesis Steps | Overall Yield |
|---|---|---|---|---|
| Eudistomin T | Staphylococcus aureus | 3.4-6.4 | 5 steps | 25-40% |
| Eudistomin U | Streptococcus pyogenes | 3.4-6.4 | 5 steps | 30-50% |
| Eudistomin H | Bacillus subtilis | 12.5 | 3-4 steps | 63% |
The development of protein kinase C inhibitors utilizing 2-fluoro-3-iodopyridine scaffolds represents a sophisticated approach to creating selective enzyme modulators for therapeutic applications [7] [8] [9]. Protein kinase C enzymes play critical roles in cellular signaling pathways involved in cancer, cardiovascular diseases, and neurological disorders.
2-Fluoro-3-iodopyridine serves as a valuable intermediate in the synthesis of phenylamino-pyrimidine type protein kinase C inhibitors through Negishi-type cross-coupling strategies [10]. The synthetic sequence consists of a key Negishi cross-coupling reaction followed by two subsequent nucleophilic substitution reactions, providing efficient access to diverse analogues for structure-activity relationship studies [10].
The scaffold state-switching model demonstrates that protein kinase C tethered to AKAP7α exhibits enhanced phosphorylation strength and speed compared to free enzyme [7]. This scaffolding approach provides amplification, acceleration, and insulation properties that are crucial for selective inhibitor design [7]. The 2-fluoro-3-iodopyridine-derived inhibitors show differential sensitivity to various inhibitor classes, with reduced susceptibility to ATP-competitive and substrate-competitive inhibitors but maintained sensitivity to activation-competitive inhibitors [7].
| PKC Isozyme | Inhibitor Type | IC50 Range (nM) | Selectivity | Therapeutic Application |
|---|---|---|---|---|
| PKC-α | ATP-competitive | 10-100 | 10-fold | Cancer therapy |
| PKC-β | Substrate-competitive | 25-250 | 5-fold | Diabetic complications |
| PKC-δ | Activation-competitive | 5-50 | 1000-fold | Cardiovascular diseases |
| PKC-ε | Allosteric | 100-1000 | 100-fold | Neuroprotection |
The utilization of 2-fluoro-3-iodopyridine in anticancer agent development has yielded promising results across multiple compound classes and mechanisms of action [11] [12] [13]. Pyridine-bridged analogues of combretastatin-A4 represent a particularly successful application of this intermediate.
Novel pyridine-bridged combretastatin analogues synthesized using 2-fluoro-3-iodopyridine intermediates demonstrate potent antiproliferative activities [11] [13]. The synthesis involves strategic placement of the pyridine ring to create three-atom linkers containing nitrogen, which proves optimal for maintaining cytotoxicity and antitubulin activities comparable to the parent compound [11]. Three analogues (4h, 4s, and 4t) exhibit IC50 values in the nanomolar range against various cancer cell lines while effectively inhibiting cell survival, arresting cell cycle progression, and blocking angiogenesis [13].
The pyridine-containing analogues bind to the colchicine site of tubulin with affinities similar to combretastatin-A4, as confirmed by competitive binding assays [11]. Molecular modeling analysis indicates that the pyridine nitrogen-containing linker configuration provides favorable binding interactions while maintaining the essential pharmacophore requirements for antitubulin activity [11].
| Compound Class | Target Mechanism | Cancer Cell Lines | IC50 Range (μM) | Development Stage |
|---|---|---|---|---|
| Pyridine-bridged Combretastatins | Tubulin polymerization inhibition | A549, MDA-MB-231, HT-29 | 0.1-5.0 | Preclinical |
| Pyridazinone Derivatives | VEGFR-2 inhibition | A549, MDA-MB-231, HepG2 | 1.66-100 | Lead optimization |
| Phenothiazine-Pyridine Hybrids | Apoptosis induction | MCF-7, HeLa, A375 | 0.5-10 | Early preclinical |
The generation of neuroprotective compound libraries utilizing 2-fluoro-3-iodopyridine scaffolds represents an emerging area of pharmaceutical research focused on addressing neurodegenerative diseases and cognitive disorders [14] [15] [16]. These libraries provide valuable collections of molecules for exploring the neuroprotective chemical space and facilitating drug discovery efforts.
Benzofuran-based chemical libraries developed from 2-fluoro-3-iodopyridine intermediates offer efficient platforms for investigating neuroprotective compounds [15]. The dual activity displayed by these scaffolds against different mechanisms of Alzheimer disease, including blocking amyloid-beta fibril formation and inhibiting butyrylcholinesterase, makes them particularly valuable for multitarget drug development [15]. The ease of chemical transformation allows for systematic exploration of structure-activity relationships while maintaining favorable blood-brain barrier penetration properties [15].
The focused chemical library approach enables the synthesis of collections targeting specific biological pathways relevant to neurodegeneration [17]. Compounds within these libraries demonstrate anticonvulsant properties, anxiolytic effects, and antidepressant activities, providing broad therapeutic potential for neuropsychiatric applications [18]. The 6-amino-2-thioalkyl-4-phenylnicotinate derivatives show particularly promising anxiolytic activity, approximately four times more potent than diazepam [18].
| Compound Series | Neuroprotective Target | Mechanism of Action | BBB Penetration | Library Size |
|---|---|---|---|---|
| Benzofuran-Pyridine Hybrids | Alzheimer's disease | Aβ fibril formation inhibition | High | 50-100 compounds |
| Thiopyridine Derivatives | Anxiety and depression | GABA receptor modulation | Moderate to High | 25-75 compounds |
| β-Carboline Libraries | Neurodegeneration | Oxidative stress reduction | High | 40-120 compounds |
Corrosive;Irritant